2-Hydroxyphytanoyl-CoA Generates 3.3-Fold Higher Pristanic Acid Yield Than Free Acid Form in Human Liver Homogenates
In human liver homogenate assays, 2-hydroxyphytanoyl-CoA produced pristanic acid in substantially higher amounts compared with its free acid counterpart 2-hydroxyphytanic acid [1]. The CoA thioester form bypasses the 2-ketophytanic acid intermediate entirely and channels substrate directly into the productive pristanic acid-forming pathway, a critical distinction for accurate in vitro modeling of physiological alpha-oxidation [2].
| Evidence Dimension | Pristanic acid formation yield |
|---|---|
| Target Compound Data | Pristanic acid formation rate with 2-hydroxyphytanoyl-CoA: ~10 nmol/h/mg protein (estimated from publication figures) |
| Comparator Or Baseline | 2-hydroxyphytanic acid: ~3 nmol/h/mg protein |
| Quantified Difference | ~3.3-fold higher pristanic acid yield with CoA ester vs free acid |
| Conditions | Human liver homogenates incubated with substrate plus ATP, Mg2+, CoA, NAD+; pristanic acid quantified by gas chromatography-mass spectrometry |
Why This Matters
Procurement of the correct CoA thioester rather than the free acid is essential for obtaining physiologically relevant pristanic acid yields; assays using the free acid will substantially underestimate pathway flux due to reliance on a minor, non-physiological decarboxylation route.
- [1] Verhoeven NM, Wanders RJ, Schor DS, ten Brink HJ, Jakobs C. Phytanic acid alpha-oxidation: decarboxylation of 2-hydroxyphytanoyl-CoA to pristanic acid in human liver. J Lipid Res. 1997;38(10):2062-2070. View Source
- [2] Verhoeven NM, Schor DS, ten Brink HJ, Wanders RJ, Jakobs C. Resolution of the phytanic acid alpha-oxidation pathway: identification of pristanal as product of the decarboxylation of 2-hydroxyphytanoyl-CoA. Biochem Biophys Res Commun. 1997;237(1):33-36. View Source
